Copper silicide (Cu5Si) - 12159-07-8

Copper silicide (Cu5Si)

Catalog Number: EVT-337764
CAS Number: 12159-07-8
Molecular Formula: CuSi
Molecular Weight: 91.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Copper silicide (Cu5Si) is an inter-metallic compound with properties between ionic compounds and alloys . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance . Copper silicide films can be used to passivate copper-based chips, inhibit diffusion, and electron transport .


Synthesis Analysis

Copper silicide can be synthesized using chemical vapor deposition (CVD) of butylsilane (BuSiH3) on copper substrates . By varying the precursor flow, different catalyst variants can be obtained . In most cases, thin silicide films are used. For the purpose of producing such films, copper is deposited onto silicon substrates, or structures composed of amorphous silicon and copper layers are fabricated .


Molecular Structure Analysis

Copper silicide is a binary compound of silicon with copper . It is an intermetallic compound, meaning that it has properties intermediate between an ionic compound and an alloy . This solid crystalline material is a silvery solid that is insoluble in water .


Chemical Reactions Analysis

Copper silicides are invoked in the Direct process, the industrial route to organosilicon compounds . In this process, copper, in the form of its silicide, catalyzes the addition of methyl chloride to silicon .


Physical And Chemical Properties Analysis

Copper silicide (Cu5Si) is a gray compound with a molecular weight of 345.82 . It has a melting point of 825 °C . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .

Synthesis Analysis
  • Thermal Evaporation: Depositing copper onto silicon substrates at elevated temperatures under vacuum conditions. [, , , ]
  • Chemical Vapor Deposition (CVD): Reacting copper and silicon precursors in the gas phase to deposit Cu₅Si on a substrate. []
  • Sputtering: Depositing thin films of copper onto silicon, followed by annealing to induce silicide formation. [, , , , ]
  • Solvent Vapor Growth (SVG): Reacting copper precursors with silicon in a high boiling point solvent. [, ]

The specific phase and morphology of the resulting Cu₅Si depend on the synthesis parameters, including temperature, pressure, and precursor concentrations. [, , , , , , , , , ]

Molecular Structure Analysis
  • Oxidation: Cu₅Si can oxidize in air, forming silicon dioxide (SiO₂) and copper oxides. [, ] This property can be exploited for passivation layers in microelectronics. [, ]
  • Reaction with Halogens: Cu₅Si can react with halogens like fluorine (F₂) to form copper halides (e.g., CuF₂) and silicon halides (e.g., SiF₄). [] This reaction is utilized in silicon etching processes for microfabrication. []
  • Formation of Alloys: Cu₅Si can alloy with other metals, such as nickel (Ni), during thermal processing, impacting its properties and applications in areas like solar cell contacts. [, , , , , ]
Mechanism of Action
  • Catalysis: In catalytic applications, the specific surface structure and electronic properties of Cu₅Si can facilitate chemical reactions. For instance, in CO₂ reduction, the copper atoms in Cu₅Si can act as active sites for CO₂ adsorption and reduction. []
  • Diffusion Barrier: In microelectronics, Cu₅Si can act as a diffusion barrier, preventing copper atoms from diffusing into the surrounding materials and degrading device performance. [, , , , , , , , , , , , ]
Physical and Chemical Properties Analysis
  • Electrical Conductivity: Cu₅Si exhibits metallic conductivity, making it suitable for electrical contact materials in microelectronics and electrodes in energy storage devices. [, , , , , ]
  • Corrosion Resistance: Cu₅Si displays good corrosion resistance compared to pure copper, making it suitable for harsh environments. [, , ]
  • Thermal Stability: Cu₅Si demonstrates reasonable thermal stability at moderate temperatures, but its stability can be affected by the presence of other elements like copper or oxygen. [, , ]
Applications
  • Microelectronics:
    • Diffusion Barrier: Cu₅Si is explored as a diffusion barrier in copper interconnects to prevent copper diffusion into the surrounding dielectric materials. [, , , , , , , ]
    • Contact Material: Cu₅Si can be used as a contact material for silicon-based devices due to its low resistivity and good adhesion to silicon. [, , , , ]
  • Energy Storage:
    • Lithium-ion Batteries: Cu₅Si nanostructures show promise as anode materials for Li-ion batteries due to their ability to accommodate volume changes during cycling. [, , , , ]
    • Potassium-ion Batteries: Similar to Li-ion batteries, Cu₅Si nanostructures are being investigated as potential anode materials for potassium-ion batteries. [, ]
  • Catalysis:
    • CO₂ Reduction: Cu₅Si has shown catalytic activity for the electrochemical reduction of CO₂, offering a potential route to convert CO₂ into valuable chemicals and fuels. []
  • Silicon Etching: The reaction between Cu₅Si and fluorine gas is utilized in dry etching processes to selectively remove silicon in microfabrication. []

Copper(II) fluoride (CuF2)

Compound Description: Copper(II) fluoride is a copper salt that has been investigated as a potential catalyst for the fluorination of silicon [].

Relevance: Copper(II) fluoride is considered structurally related to copper silicide (Cu5Si) due to its role as a potential intermediate in the copper-catalyzed fluorination of silicon, a reaction where copper silicide can also act as a catalyst [].

Copper(II) oxide (CuO)

Compound Description: Copper(II) oxide is another copper compound studied for its catalytic activity in the fluorination of silicon [].

Relevance: Similar to copper(II) fluoride, Copper(II) oxide is suggested to be converted to the same active species as copper silicide (Cu5Si) during the copper-catalyzed fluorination of silicon, suggesting a potential structural relationship or shared reaction pathway [].

Copper silicide (Cu3Si)

Compound Description: Copper silicide (Cu3Si) is another copper silicide phase that commonly forms during the reaction of copper with silicon [, , , , , , , , , ]. It often appears as a subsequent phase after the formation of copper silicide (Cu5Si) during annealing processes [].

Relevance: Copper silicide (Cu3Si) is structurally related to copper silicide (Cu5Si) as both are copper silicides, formed through the reaction of copper and silicon. They share a similar crystal structure and often coexist in copper-silicon systems, with their formation dependent on factors like temperature and annealing time [, , , , , , , , , ].

Copper silicide (Cu15Si4)

Compound Description: Copper silicide (Cu15Si4) is a specific phase of copper silicide observed to form in reactions between copper and silicon, particularly at higher temperatures [, , ]. It often appears alongside or following the formation of copper silicide (Cu5Si) and copper silicide (Cu3Si) [, , ].

Relevance: Copper silicide (Cu15Si4) is structurally related to copper silicide (Cu5Si) as both are copper silicides, belonging to the same chemical class and sharing a similar crystal structure. The difference in stoichiometry reflects the varying ratios of copper and silicon in the crystal lattice, leading to distinct phases [, , ].

Properties

CAS Number

12159-07-8

Product Name

Copper silicide (Cu5Si)

IUPAC Name

copper;silicon

Molecular Formula

CuSi

Molecular Weight

91.63 g/mol

InChI

InChI=1S/Cu.Si

InChI Key

WCCJDBZJUYKDBF-UHFFFAOYSA-N

SMILES

[Si].[Cu].[Cu].[Cu].[Cu].[Cu]

Canonical SMILES

[Si].[Cu]

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